1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride

Serotonin transporter SERT inhibition Monoamine reuptake

1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride (CAS 2176201-46-8) is the trihydrochloride salt of a chiral N-phenyl-N'-pyridinylalkyl piperazine. The free base, 1-(1-phenyl-2-(pyridin-2-yl)ethyl)piperazine, is classified in the IDRBLab database as an inhibitor of the sodium-dependent serotonin transporter (SERT) and is designated as a discovery-stage investigative agent.

Molecular Formula C17H24Cl3N3
Molecular Weight 376.75
CAS No. 2176201-46-8
Cat. No. B2854942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride
CAS2176201-46-8
Molecular FormulaC17H24Cl3N3
Molecular Weight376.75
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl
InChIInChI=1S/C17H21N3.3ClH/c1-15(17-9-5-6-10-18-17)19-11-13-20(14-12-19)16-7-3-2-4-8-16;;;/h2-10,15H,11-14H2,1H3;3*1H
InChIKeyKOJOGAADSUAFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride: A Chiral Piperazine for SERT Transporter Research [1].


1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride (CAS 2176201-46-8) is the trihydrochloride salt of a chiral N-phenyl-N'-pyridinylalkyl piperazine [1]. The free base, 1-(1-phenyl-2-(pyridin-2-yl)ethyl)piperazine, is classified in the IDRBLab database as an inhibitor of the sodium-dependent serotonin transporter (SERT) and is designated as a discovery-stage investigative agent [1]. This compound belongs to a class of N-substituted piperazine amine reuptake inhibitors first characterized in structure–activity relationship (SAR) studies reported in 2006 [2]. Its defining structural feature is an alpha-methyl substituent on the ethylene linker between the piperazine and pyridine rings, which introduces a stereocenter absent in closely related achiral analogs such as 1-phenyl-4-(2-pyridin-2-ylethyl)piperazine (CAS 3965-85-3) [3].

Why Generic Substitution Fails for 1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride in Research Procurement [1]


Researchers procuring a piperazine-based SERT ligand cannot simply substitute 1-phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride with achiral analogs such as 1-phenyl-4-(2-pyridin-2-ylethyl)piperazine (CAS 3965-85-3) or sigma-receptor-preferring probes like UMB24 (CAS 1033-69-8) [1]. The alpha-methyl substituent on the ethylene linker of the target compound creates a stereogenic center, meaning the molecule exists as a pair of enantiomers with potentially divergent pharmacology at monoamine transporters [2]. The 2006 SAR study by Fray et al. explicitly demonstrated that enantiomers of N-substituted piperazine reuptake inhibitors can exhibit differential inhibitory potency at SERT and NET, making the chiral identity a critical experimental variable [2]. Furthermore, the trihydrochloride salt form provides defined aqueous solubility and handling characteristics that differ from the free base or alternative salt forms, directly impacting in vitro assay reproducibility and in vivo dosing preparation [3].

Quantitative Evidence Guide: Comparator-Based Differentiation of 1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride


SERT Primary Site (S1) Inhibitory Potency: IC50 = 34 nM Against [3H]5-HT Uptake [1]

The free base of the target compound inhibits [3H]5-HT uptake at the SERT primary binding site (S1) with an IC50 of 34 nM in COS1 cells expressing the transporter, establishing it as a moderately potent SERT ligand [1]. In contrast, UMB24, a structurally related 2-pyridylpiperazine (1-(2-phenylethyl)-4-(pyridin-2-yl)piperazine, CAS 1033-69-8), is characterized primarily as a sigma-2 receptor antagonist with Ki values of 170 nM (σ2) and 322 nM (σ1), and is not reported as a SERT inhibitor [2]. This represents a fundamental target-class divergence: the target compound engages the monoamine transporter SERT, whereas UMB24 preferentially binds intracellular sigma receptors [1][2].

Serotonin transporter SERT inhibition Monoamine reuptake

Preclinical Target Annotation: SERT Inhibition vs. Multi-Receptor Sigma Pharmacology [1]

The IDRBLab drug database formally annotates 1-(1-phenyl-2-(pyridin-2-yl)ethyl)piperazine (free base of the target compound) as a Sodium-dependent serotonin transporter (SERT) Inhibitor, categorized as a Discovery agent/Investigative small molecule [1]. The reference cited for this annotation is the 2006 Bioorg Med Chem Lett paper on N-substituted piperazine amine reuptake inhibitors by Fray et al. [2]. In contrast, the structurally related 2-pyridylpiperazine UMB24 is classified as a putative sigma-2 receptor antagonist with reported in vivo attenuation of cocaine-induced convulsions and locomotor activity in mice, but no SERT annotation [3]. This database-level target divergence provides authoritative guidance for application-specific compound selection.

Target annotation SERT inhibitor Drug discovery

Trihydrochloride Salt Form: Defined Stoichiometry and Aqueous Solubility Advantage

The target compound is supplied as a trihydrochloride salt (3 HCl equivalents per molecule of free base) with a molecular weight of 376.75 g/mol, compared to 267.37 g/mol for the free base . The piperazine core contains two basic amine nitrogens, and the pyridine ring contributes a third basic center, providing three protonation sites consistent with the trihydrochloride stoichiometry [1]. This is distinct from commonly available mono-hydrochloride or free base piperazine analogs. The fully protonated trihydrochloride form is expected to exhibit enhanced aqueous solubility relative to the free base, which is critical for reproducible in vitro assay preparation and in vivo dosing without the need for additional solubilizing excipients or pH adjustment [2].

Salt form Aqueous solubility Formulation

Enantiomeric Differentiation Potential: Chiral Alpha-Methyl Substituent Lacking in Achiral Analogs

The target compound possesses an alpha-methyl substituent on the carbon linking the piperazine and pyridine rings, creating a stereogenic center (C-1 of the ethyl bridge) that is absent in the achiral analog 1-phenyl-4-(2-pyridin-2-ylethyl)piperazine (CAS 3965-85-3) . The 2006 SAR study by Fray et al. demonstrated that enantiomers of closely related N-substituted piperazine reuptake inhibitors displayed differential pharmacological profiles, with one enantiomer showing superior selectivity and reduced cytochrome P450 inhibition [1]. While specific enantiomeric data for the target compound have not been publicly disclosed, the presence of the chiral center creates the potential for enantioselective pharmacology at SERT and other monoamine transporters, which is not accessible with achiral comparator compounds [1].

Chirality Enantiomer Stereospecific pharmacology

Optimal Research and Industrial Application Scenarios for 1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride


In Vitro SERT Pharmacology: Radioligand Uptake Inhibition Assays Using the Defined Trihydrochloride Salt

The compound's annotated SERT inhibitory activity (IC50 = 34 nM at the S1 primary site in COS1 cells) and its fully protonated, water-soluble trihydrochloride salt form make it suitable for [3H]5-HT uptake inhibition assays in recombinant SERT-expressing cell lines [1]. Researchers can prepare aqueous stock solutions directly without DMSO or pH adjustment, minimizing solvent artifacts in dose–response curves. For laboratories seeking a chiral piperazine SERT ligand as a starting point for SAR expansion, this compound provides a structurally defined scaffold with an alpha-methyl stereocenter amenable to enantiomer separation and further derivatization [2].

Comparative Target Profiling: Differentiating SERT-Mediated Effects from Sigma Receptor Pharmacology

Because the target compound is annotated as a SERT inhibitor rather than a sigma receptor ligand, it can serve as a pharmacological tool to distinguish serotonergic transporter-mediated effects from sigma-1/sigma-2 receptor-mediated effects in neuropharmacology studies [1]. This is particularly relevant when used alongside UMB24, a sigma-2-preferring antagonist (σ2 Ki = 170 nM), as a comparator to parse the relative contributions of SERT blockade vs. sigma receptor antagonism in behavioral or neurochemical assays [3]. The pyridin-2-yl regioisomerism of the target compound favors SERT over sigma receptor engagement, consistent with the SAR finding that 2-pyridylpiperazines preferentially bind sigma-2 receptors, but the alpha-methyl substitution redirects pharmacology toward monoamine transporters [2].

Medicinal Chemistry Starting Point: Enantiomer Separation and Stereochemistry–Activity Relationship Studies

The presence of a single stereocenter on the ethylene linker distinguishes this compound from achiral 1-phenyl-4-(2-pyridin-2-ylethyl)piperazine analogs [1]. As demonstrated in the foundational 2006 SAR study, enantiomers of N-substituted piperazine reuptake inhibitors can exhibit divergent selectivity profiles at SERT vs. NET, and differential off-target activity at cytochrome P450 enzymes [2]. Medicinal chemistry teams can procure the racemic trihydrochloride, perform chiral resolution (e.g., chiral HPLC or diastereomeric salt formation), and individually profile the (R)- and (S)-enantiomers for SERT/NET/DAT selectivity, metabolic stability, and off-target receptor screens [2].

Reference Standard for Analytical Method Development and Quality Control of Piperazine-Based SERT Ligands

The trihydrochloride salt's defined stoichiometry (3 HCl per free base molecule), high aqueous solubility, and established molecular identity (CAS 2176201-46-8, InChI Key KOJOGAADSUAFDV-UHFFFAOYSA-N) make it suitable as a reference standard for HPLC method development, LC-MS quantification, and dissolution testing in pharmaceutical analysis [1]. Its chromatographic behavior can serve as a benchmark for characterizing related substances and degradation products in batches of piperazine-based SERT inhibitor candidates [3].

Quote Request

Request a Quote for 1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.